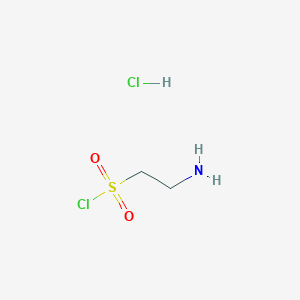

Tauryl chloride hydrochloride

Description

Tauryl chloride hydrochloride (CAS 34817-62-4), systematically named 2-aminoethanesulphonyl chloride hydrochloride, is a sulfonic acid derivative with the molecular formula C₂H₇Cl₂NO₂S and a molecular weight of 196.05 g/mol . It is synthesized via the reaction of cysteamine hydrochloride with chlorinating agents in a tetrachloromethane/ethanol solvent system, yielding a thermally stable crystalline solid with a melting point of 155–158°C . Key spectral data include:

- IR (KBr): Peaks at 3300–2700 cm⁻¹ (N–H stretching), 1170 cm⁻¹ (S=O asymmetric stretching), and 1040 cm⁻¹ (S–O stretching).

- ¹H-NMR (D₂O): δ 3.71 ppm (t, 2H, CH₂NH₃⁺) and δ 4.41 ppm (t, 2H, CH₂SO₂Cl).

- ¹³C-NMR (D₂O): δ 61.34 ppm (CH₂NH₃⁺) and δ 35.1 ppm (CH₂SO₂Cl) .

The compound is non-hygroscopic and resistant to hydrolysis under anhydrous storage conditions, making it a robust intermediate for synthesizing sulfonamide derivatives, such as taurylazide hydrochloride .

Properties

Molecular Formula |

C2H7Cl2NO2S |

|---|---|

Molecular Weight |

180.05 g/mol |

IUPAC Name |

2-aminoethanesulfonyl chloride;hydrochloride |

InChI |

InChI=1S/C2H6ClNO2S.ClH/c3-7(5,6)2-1-4;/h1-2,4H2;1H |

InChI Key |

YOCZZZMEKVNJDG-UHFFFAOYSA-N |

Canonical SMILES |

C(CS(=O)(=O)Cl)N.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Chloride Compounds

Structural and Functional Analogues

The following table compares tauryl chloride hydrochloride with other chloride-containing compounds in terms of molecular properties, stability, and applications:

This compound vs. Acyl Chlorides (e.g., Chloroacetyl Chloride)

- Reactivity : Unlike chloroacetyl chloride, which readily hydrolyzes to release HCl and acetic acid, this compound exhibits exceptional hydrolytic stability due to its sulfonyl chloride group and hydrochloride counterion .

- Applications : this compound is specialized in synthesizing sulfonamide derivatives (e.g., taurylazide), whereas acyl chlorides like chloroacetyl chloride are widely used to introduce acetyl groups in drug synthesis .

This compound vs. Sulfuryl Chloride

- Safety Profile : Sulfuryl chloride poses significant hazards due to its explosive reaction with water and incompatibility with oxidizing agents, whereas this compound is safer to handle in anhydrous environments .

This compound vs. Cetylpyridinium Chloride

Enzymatic Interactions

Bile salt hydrolases (BSHs) exhibit specificity toward cholyl conjugates but lack activity against tauryl products like this compound, highlighting its resistance to enzymatic degradation in biological systems . This property is advantageous in designing enzyme-stable sulfonamide drugs .

Research Findings and Industrial Relevance

- Synthetic Efficiency : this compound is synthesized in quantitative yields (>95%) from cysteamine hydrochloride, outperforming many moisture-sensitive chlorides that require stringent reaction conditions .

Q & A

Q. What are the best practices for disposing of this compound waste?

- Methodological Answer :

- Neutralize with 10% sodium bicarbonate before disposal to reduce corrosivity .

- Document waste streams according to RCRA guidelines (e.g., EPA Hazardous Waste Codes) .

- Collaborate with institutional EH&S departments to ensure compliance with local regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.